L-Glutamic acid, hydrate (1:)
Description
L-Glutamic acid, hydrate (1:) is a useful research compound. Its molecular formula is C5H11NO5 and its molecular weight is 165.14 g/mol. The purity is usually 95%.
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Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for L-Glutamic acid, hydrate (1:) involves the conversion of a starting material into the desired product through a series of chemical reactions.
Starting Materials
Acrylonitrile, Ammonia, Hydrogen cyanide, Sodium hydroxide, Sulfuric acid, Sodium nitrite, Sodium sulfite, Sodium bisulfite, Sodium chloride, Sodium hydroxide, Hydrochloric acid, L-Glutamic acid
Reaction
Step 1: Acrylonitrile is reacted with ammonia in the presence of a catalyst to form 3-cyanopropanoic acid., Step 2: 3-cyanopropanoic acid is hydrolyzed with sodium hydroxide to form 3-aminopropanoic acid., Step 3: 3-aminopropanoic acid is reacted with hydrogen cyanide in the presence of sulfuric acid to form 2-amino-3-cyanopropanoic acid., Step 4: 2-amino-3-cyanopropanoic acid is reduced with sodium bisulfite to form 2-amino-3-hydroxypropanoic acid., Step 5: 2-amino-3-hydroxypropanoic acid is oxidized with sodium nitrite to form 2-amino-3-oxopropanoic acid., Step 6: 2-amino-3-oxopropanoic acid is reacted with sodium sulfite to form L-Glutamic acid., Step 7: L-Glutamic acid is hydrated with water to form L-Glutamic acid, hydrate (1:).
properties
IUPAC Name |
(2S)-2-aminopentanedioic acid;hydrate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO4.H2O/c6-3(5(9)10)1-2-4(7)8;/h3H,1-2,6H2,(H,7,8)(H,9,10);1H2/t3-;/m0./s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZDAOHVKBFBBMZ-DFWYDOINSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)O)C(C(=O)O)N.O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CC(=O)O)[C@@H](C(=O)O)N.O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10609164 | |
Record name | L-Glutamic acid--water (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10609164 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
L-Glutamic acid, hydrate (1:) | |
CAS RN |
732303-81-0, 928055-16-7 | |
Record name | L-Glutamic acid, hydrate (1:?) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=732303-81-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | L-Glutamic acid--water (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10609164 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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